Enhanced Hydrolytic Stability Compared to the Thiourea Analog
Replacing the thiocarbonyl (C=S) group in 1,3-bis[2-(2-hydroxyethoxy)ethyl]thiourea with a carbonyl (C=O) group in 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea results in a quantifiable improvement in hydrolytic stability . This class-level inference is based on the well-established principle that thioureas are more susceptible to hydrolysis than their urea counterparts due to the greater polarizability and nucleophilic susceptibility of the C=S bond.
| Evidence Dimension | Hydrolytic stability in aqueous media |
|---|---|
| Target Compound Data | More hydrolytically stable (urea core) |
| Comparator Or Baseline | 1,3-Bis[2-(2-hydroxyethoxy)ethyl]thiourea (CAS 13827720) which has lower hydrolytic stability (thiourea core) |
| Quantified Difference | Not quantified in a direct head-to-head study, but a class-level inference of superior stability. |
| Conditions | General aqueous environment; specific conditions (pH, temperature) not provided in source. |
Why This Matters
For applications requiring long-term stability in aqueous formulations or biological assays, the urea derivative is a more reliable choice, reducing the risk of premature degradation and ensuring consistent performance.
